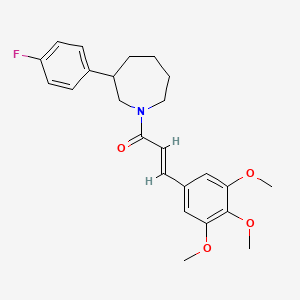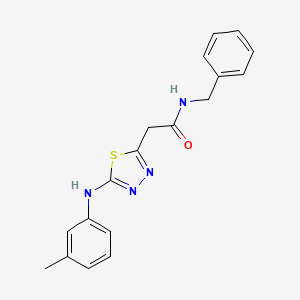![molecular formula C10H15ClN2S B2858968 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine CAS No. 478064-79-8](/img/structure/B2858968.png)
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It has potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied . The process typically involves the reaction of an alpha-haloketone with thioamide. The resulting compound can then be further modified to yield the desired product .Molecular Structure Analysis
The molecular structure of this compound has been investigated using single crystal X-ray diffraction . The structure is characterized by intermolecular interactions involving N–H ⋯ O, N–H ⋯ N, and C–H ⋯ O–N (nitro group), C–H ⋯ N (thiazol) hydrogen bonds, offset π – π stacking, C–H ⋯π and N (–NO 2) ⋯ C=N intermolecular interactions .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives have been explored in the literature . These reactions often involve the formation of new carbon-nitrogen bonds, and can be used to create a wide variety of complex structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 249.68 g/mol . It is also characterized by its IR spectrum, which can provide information about the types of bonds present in the molecule .Wissenschaftliche Forschungsanwendungen
Potential Biological Activity in Heterocyclic Compounds Research into the synthesis of quinazolinone derivatives with substitutions that include a thiazolyl group indicates potential biological activity. These compounds were created using a two-step procedure involving chlorosubstituted anthranilic acids and characterized extensively, suggesting their potential for biological applications (C. Párkányi & D. S. Schmidt, 2000).
Antimicrobial Activity of 2-Thioxo-imidazolidin-4-one Derivatives A series of 2-thioxo-imidazolidin-4-one derivatives were synthesized and evaluated for their antimicrobial activity, showcasing the importance of structural modification in enhancing antimicrobial efficacy. These compounds displayed activity against various bacterial and fungal organisms, underlining the significance of the piperidine scaffold in medicinal chemistry research (A. Nasser et al., 2010).
Spin-Crossover Iron(II) Complexes A study on spin-crossover Iron(II) complexes bridged by imidazole-pyridine NH...N hydrogen bonds reveals a steep one-step spin crossover between high-spin and low-spin states. The research underscores the utility of these complexes in the development of molecular materials with potential applications in sensors and memory devices (Koshiro Nishi et al., 2010).
Characterization of N-Alkylamine- and N-Cycloalkylamine-Derived Compounds A detailed synthesis and characterization of novel compounds derived from alkylamine and cycloalkylamine, leading to the formation of thiadiazoles and triazole thiones, was conducted. This research provides insight into the chemical diversity achievable with the piperidine framework, contributing to the development of new chemical entities with potential pharmaceutical applications (H. Foks et al., 2014).
Complexes of Heterocyclic Thiones and Group 12 Metals Investigations into the complexes formed between cadmium(II) halides and heterocyclic thiones, including those related to piperidine structures, demonstrate the intricate coordination chemistry possible with these systems. Such studies are crucial for understanding the reactivity and potential applications of these complexes in catalysis and material science (N. A. Bell et al., 2004).
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways might be influenced .
Pharmacokinetics
The compound’s physical and chemical properties such as molecular weight (20468000), PSA (8904000), and LogP (192180) can provide some insights into its pharmacokinetic behavior .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including analgesic and anti-inflammatory activities .
Zukünftige Richtungen
Research on thiazole derivatives is ongoing, and these compounds continue to be of interest in the development of new pharmaceuticals and agrochemicals . Future research will likely focus on improving the synthesis of these compounds, understanding their mechanisms of action, and exploring their potential applications .
Biochemische Analyse
Biochemical Properties
The thiazole ring in 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine is highly reactive due to the presence of an acidic proton at C-2 This reactivity allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may influence cell function in various ways . These effects could potentially include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Eigenschaften
IUPAC Name |
2-chloro-5-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-8-3-2-4-13(6-8)7-9-5-12-10(11)14-9/h5,8H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHGDDRUUWBESD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2858890.png)



![5-(4-fluorophenyl)-7-methyl-4-(4-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2858900.png)
![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858901.png)

![3-(4-fluorophenyl)-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2858903.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2858905.png)

![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2858907.png)
